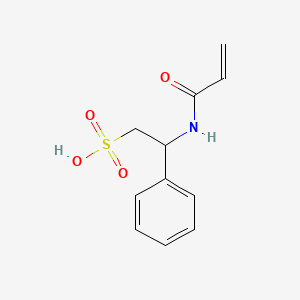
2-(Acryloylamino)-2-phenylethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acryloylamino)-2-phenylethanesulfonic acid is a unique organic compound that combines the properties of an acrylamide and a sulfonic acid. This compound is of significant interest due to its potential applications in various fields, including polymer chemistry, materials science, and biomedical research. Its structure features an acryloyl group, an amine group, and a phenyl group, making it a versatile building block for synthesizing complex molecules and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acryloylamino)-2-phenylethanesulfonic acid typically involves the reaction of acryloyl chloride with an appropriate amine precursor. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Acryloyl Chloride Reaction: Acryloyl chloride is reacted with the amine precursor in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Acryloylamino)-2-phenylethanesulfonic acid can undergo various chemical reactions, including:
Polymerization: The acryloyl group allows for free radical polymerization, making it useful in the synthesis of polymers and copolymers.
Substitution Reactions:
Oxidation and Reduction: The phenyl group can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Polymers and Copolymers: Used in materials science and biomedical applications.
Functionalized Derivatives: Used in chemical synthesis and drug development.
Wissenschaftliche Forschungsanwendungen
2-(Acryloylamino)-2-phenylethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Biology: Employed in the development of biomaterials and hydrogels for tissue engineering and drug delivery.
Medicine: Investigated for its potential use in drug formulations and as a component in diagnostic assays.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(Acryloylamino)-2-phenylethanesulfonic acid is primarily related to its ability to form polymers and interact with biological molecules. The acryloyl group can undergo polymerization, leading to the formation of networks that can encapsulate drugs or other active agents. The sulfonic acid group can interact with proteins and other biomolecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
N-Acryloyl-L-phenylalanine: Similar in structure but lacks the sulfonic acid group.
N-Acryloyl-L-glutamic acid: Contains a carboxylic acid group instead of a sulfonic acid group.
N-Acryloyl-L-threonine: Features a hydroxyl group in place of the phenyl group.
Uniqueness: 2-(Acryloylamino)-2-phenylethanesulfonic acid is unique due to the presence of both an acryloyl group and a sulfonic acid group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for the synthesis of polymers with unique properties and the development of advanced materials for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
32885-13-5 |
|---|---|
Molekularformel |
C11H13NO4S |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
2-phenyl-2-(prop-2-enoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C11H13NO4S/c1-2-11(13)12-10(8-17(14,15)16)9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13)(H,14,15,16) |
InChI-Schlüssel |
CGRRTNMGLUWMLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC(CS(=O)(=O)O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)
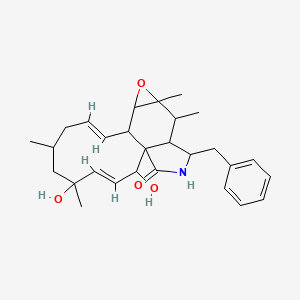

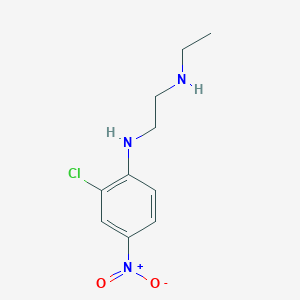
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
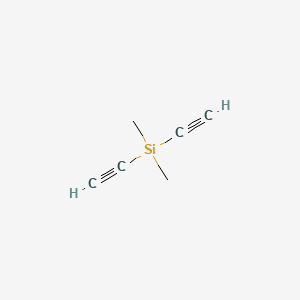
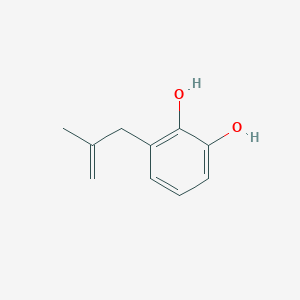

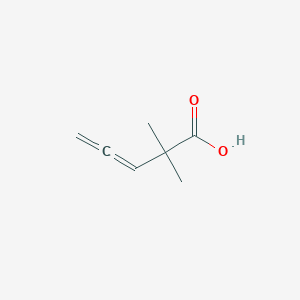
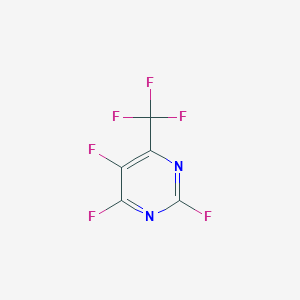
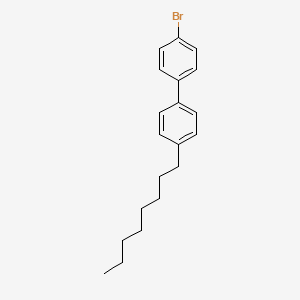
![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)
![[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate](/img/structure/B14151827.png)
